4-(2-Methylimidazol-1-ylmethyl)phenylamine
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Overview
Description
“4-(2-Methylimidazol-1-ylmethyl)phenylamine” is a heterocyclic organic compound . It has an empirical formula of C11H13N3 and a molecular weight of 187.24 . This compound belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenylamine group attached to a 2-methylimidazole group . The SMILES string representation of this compound is Cc1nccn1Cc2ccc(N)cc2 .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular formula is C11H13N3 and it has a molecular weight of 187.24 .Scientific Research Applications
Catalysis and Synthesis
Imidazole derivatives, similar in structure to "4-(2-Methylimidazol-1-ylmethyl)phenylamine," have been demonstrated as effective catalysts in synthetic chemistry. For instance, imidazole-catalyzed reactions facilitate the Dakin-West synthesis of β-aryl ketones, showcasing their utility in producing complex organic molecules (Tran & Bickar, 2006). Similarly, palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes, involving imidazole derivatives, has been used to access amino acid mimetics with a C-terminal imidazole, highlighting the role of these compounds in peptide synthesis and modification (Zaman, Kitamura, & Abell, 2005).
Material Science Applications
Benzimidazole and imidazole derivatives have found significant applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and electrochromic materials. For example, bipolar molecules derived from triphenylamine and benzimidazole have been used in the fabrication of highly efficient single-layer OLEDs (Ge et al., 2008). Furthermore, ambipolar polypyromellitimides and polynaphthalimides containing substituted bis(triarylamine) units have demonstrated multi-electrochromic behaviors, indicating their potential in developing advanced electronic and photonic devices (Wang & Hsiao, 2014).
Biological Activity and Pharmacology
Imidazole-based compounds also exhibit diverse biological activities, which can be leveraged in drug development. For instance, benzimidazole derivatives have shown potential as anticancer agents, with studies highlighting their ability to bind DNA and exhibit cytotoxicity against cancer cell lines (Wu et al., 2012). Additionally, antimicrobial and antihypertensive activities have been reported for certain benzimidazole derivatives, underscoring their therapeutic potential (Noolvi et al., 2014; Sharma, Kohli, & Sharma, 2010).
Safety and Hazards
Properties
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-13-6-7-14(9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSBIEFIWQOXTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433738 |
Source
|
Record name | 4-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
772311-98-5 |
Source
|
Record name | 4-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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